Guanfacine
Overview
Description
Guanfacine is a centrally acting alpha-2A adrenergic receptor agonist used primarily to treat attention deficit hyperactivity disorder (ADHD) and hypertension. It is available in both immediate-release and extended-release formulations, marketed under brand names such as Tenex and Intuniv . This compound works by stimulating alpha-2A adrenergic receptors in the brain, which helps to reduce sympathetic nervous system activity .
Mechanism of Action
Target of Action
Guanfacine primarily targets the alpha-2A adrenergic receptors (α2A-AR) . These receptors are part of the sympathetic nervous system and play a crucial role in regulating various physiological processes, including attention and memory .
Mode of Action
This compound is a selective alpha-2A adrenergic receptor agonist . It works by stimulating these receptors, thereby reducing the effects of the sympathetic nervous system on the heart and circulatory system .
Biochemical Pathways
This compound acts within the prefrontal cortex (PFC) via post-synaptic α2A-AR on dendritic spines to inhibit cAMP-PKA-K+ channel signaling . This action strengthens network connectivity, enhances PFC neuronal firing, and improves PFC cognitive functions . The PFC subserves high order cognitive and executive functions including working memory, abstract reasoning, insight and judgment, and top-down control of attention, action, and emotion .
Pharmacokinetics
This compound has a half-life of 17 hours, but this may range from 10-30 hours . It has a total body clearance of 360±262mL/min and a renal clearance of 233±245mL/min in patients with normal renal function . The drug is approximately 70% bound to plasma proteins, independent of drug concentration . It is metabolized by CYP3A4 and excreted through the kidneys .
Result of Action
The stimulation of α2A-AR by this compound results in a variety of molecular and cellular effects. It enhances the effectiveness of the signal of the pyramidal neurons of the PFC, thus improving working memory and attention . It also influences dendritic spine growth and maturation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stress-related disorders may benefit from additional α2-AR actions, such as weakening plasticity in the amygdala, reducing norepinephrine release, and anti-inflammatory actions by deactivating microglia . .
Biochemical Analysis
Biochemical Properties
Guanfacine plays a significant role in biochemical reactions by interacting with alpha-2A adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels . This compound’s interaction with these receptors reduces the release of norepinephrine and other neurotransmitters, thereby modulating sympathetic nervous system activity . Additionally, this compound has been shown to interact with 5-HT2B receptors, although its affinity for these receptors is lower .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neurons, this compound enhances prefrontal cortical function by strengthening network connectivity and improving neuronal firing . This is achieved through the inhibition of cAMP-PKA-K+ channel signaling, which enhances the effectiveness of synaptic transmission . This compound also influences cell signaling pathways by reducing the release of norepinephrine, thereby modulating the activity of downstream signaling cascades . Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and release .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to alpha-2A adrenergic receptors on the surface of neurons . This binding inhibits the production of cAMP and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, thereby enhancing the signal strength of pyramidal neurons in the prefrontal cortex . The inhibition of cAMP-PKA signaling leads to a reduction in the phosphorylation of downstream targets, resulting in improved cognitive functions such as working memory and attention . This compound’s ability to modulate these molecular pathways makes it a valuable therapeutic agent for ADHD and other prefrontal cortical disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has a long half-life of approximately 17 hours, allowing for sustained effects with once-daily dosing . Studies have shown that this compound remains stable under physiological conditions, with minimal degradation over time . Long-term administration of this compound has been associated with improvements in cognitive functions and a reduction in ADHD symptoms . Some adverse effects such as somnolence and dizziness have been reported, particularly during the initial stages of treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies using spontaneously hypertensive rats (SHR) have shown that this compound improves sustained attention and reduces overactivity and impulsiveness at doses of 0.3 and 0.6 mg/kg . Higher doses of this compound have been associated with more pronounced improvements in behavior, suggesting a dose-dependent effect . At very high doses, this compound may cause adverse effects such as hypotension and bradycardia .
Metabolic Pathways
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . The main metabolic pathway involves the oxidation of this compound to 3-hydroxythis compound, which is then further metabolized by glucuronidation or sulfation . These metabolites are excreted primarily through the kidneys . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetic properties and overall efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has a high bioavailability, with approximately 80-100% of the administered dose being absorbed . This compound is extensively bound to plasma proteins, which facilitates its distribution to various tissues . The drug is also able to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
Within cells, this compound is primarily localized to the cytoplasm and the plasma membrane . It binds to alpha-2A adrenergic receptors on the surface of neurons, where it exerts its effects on cAMP-PKA signaling . This compound’s subcellular localization is crucial for its ability to modulate neurotransmitter release and improve cognitive functions . Additionally, this compound may undergo post-translational modifications that influence its activity and localization within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanfacine hydrochloride can be synthesized using various methods. One common method involves the condensation of 2,6-dichlorophenylacetic acid with guanidine in the presence of a catalyst . Another method involves the esterification of 2,6-dichlorobenzene acetic acid with methanol, followed by reaction with guanidine hydrochloride to obtain this compound . The reaction conditions typically involve the use of solvents such as ethanol or isopropanol and catalysts like concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound hydrochloride often involves the use of 2,6-dichlorophenylacetic acid and methoxyl group isourea hydrochloride as starting materials. The process includes catalyzing and condensing, ammonolysis, and purification steps . This method is advantageous due to its gentle reaction conditions, reduced energy consumption, and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
Guanfacine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic ring.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like ethanol and isopropanol are frequently used in these reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions may yield various substituted derivatives of this compound .
Scientific Research Applications
Guanfacine has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies involving alpha-2A adrenergic receptor agonists.
Biology: Research on this compound includes its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: This compound is extensively studied for its therapeutic effects in treating ADHD, hypertension, and other conditions such as anxiety disorders and post-traumatic stress disorder (PTSD)
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another alpha-2 adrenergic receptor agonist used to treat hypertension and ADHD.
Dexmedetomidine: A selective alpha-2 adrenergic receptor agonist used as a sedative and analgesic.
Methyldopa: An alpha-2 adrenergic receptor agonist used to treat hypertension.
Uniqueness
Guanfacine is unique among alpha-2 adrenergic receptor agonists due to its selectivity for the alpha-2A subtype, which is thought to contribute to its efficacy in treating ADHD with fewer side effects compared to other non-selective agonists .
Properties
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJOMKTZOLKMBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29110-48-3 (mono-hydrochloride) | |
Record name | Guanfacine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046944 | |
Record name | Guanfacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1mg/mL, 1.39e-01 g/L | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Guanfacine is a selective alpha-2A adrenergic receptor agonist, which reduces the effects of the sympathetic nervous system on the heart and circulatory system. The link between guanfacine’s molecular mechanism and it’s effect on the treatment of ADHD has not been determined. | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
29110-47-2 | |
Record name | Guanfacine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29110-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanfacine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanfacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanfacine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GUANFACINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OMY4G3MK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213-216, 225 - 227 °C | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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